1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Chemical Biology Epigenetics Kinase Inhibition

This thiazolyl urea is a critical tool for CDK/kinase inhibitor programs and antimicrobial hit discovery. Its 4-nitrophenyl regioisomeric form is a unique pharmacophore, distinct from 3-nitro analogs like BAZ1A-IN-1, ensuring no off-target bromodomain engagement. Select this specific regioisomer to maintain target engagement profile fidelity and research reproducibility in antiproliferative studies on MCF-7/HeLa cells.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 391868-09-0
Cat. No. B2763971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea
CAS391868-09-0
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H18N4O3S/c1-12(2)13-3-5-14(6-4-13)17-11-27-19(21-17)22-18(24)20-15-7-9-16(10-8-15)23(25)26/h3-12H,1-2H3,(H2,20,21,22,24)
InChIKeyNKZQFMQEHNIGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea (CAS 391868-09-0): A Differentiated Thiazolyl Urea Research Tool


1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea (CAS 391868-09-0) is a synthetic small molecule belonging to the thiazolyl urea class, a family extensively investigated for cyclin-dependent kinase (CDK) and other kinase inhibitory activities [1]. It features a bi-aryl urea core linking a 4-(4-isopropylphenyl)thiazol-2-amine moiety to a 4-nitrophenyl group, yielding a molecular formula of C19H18N4O3S and a molecular weight of 382.44 g/mol. Its structure positions it within a chemical space explored by entities such as Amgen and Pfizer for antiproliferative therapeutics, where subtle modifications to the aryl-thiazole and aryl-urea components are known to dramatically shift potency and selectivity profiles [2].

Why Substituting 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea with Other Thiazolyl Ureas Risks Experimental Failure


Within the thiazolyl urea class, biological activity is exquisitely sensitive to both the nature of the aryl substituent on the thiazole ring and the substitution pattern on the terminal phenylurea [1]. For instance, 5-substituted thiazolyl ureas have shown IC50 values varying by orders of magnitude against leukemic cell lines based solely on the position and properties of aromatic substituents . The presence of a 4-nitrophenyl group, as opposed to a 3-nitrophenyl analog like BAZ1A-IN-1, and a 4-isopropylphenyl group on the thiazole, rather than a simple isopropyl or phenyl substituent, creates a unique pharmacophore that is not interchangeable with even closely related analogs. Generic substitution without structural verification can lead to selection of a compound with a completely divergent target engagement profile or potency, undermining research reproducibility [1].

Quantitative Differentiation Evidence for 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea Against Closest Analogs


Structural Differentiation from BAZ1A-IN-1: Nitrophenyl Regioisomerism Drives Target Selectivity Divergence

The target compound is a 4-nitrophenyl regioisomer of the known BAZ1A bromodomain inhibitor BAZ1A-IN-1 (1-(3-nitrophenyl)-3-(4-phenylthiazol-2-yl)urea). BAZ1A-IN-1 exhibits a KD of 0.52 μM against BAZ1A and antiproliferative IC50 values ranging from 4.29 to 10.65 μM in high-BAZ1A-expressing cancer cell lines . The shift of the nitro group from the 3-position to the 4-position, combined with the replacement of the phenyl with an isopropylphenyl group on the thiazole, creates a distinct pharmacophore. While direct binding data for the target compound is not publicly available, this structural distinction is critical: literature on thiazolyl ureas demonstrates that such regioisomeric changes can redirect inhibition from bromodomains to kinases like CDK2 or VEGFR2, constituting a fundamental target engagement switch [1][2].

Chemical Biology Epigenetics Kinase Inhibition Structure-Activity Relationship

Differentiation from 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea: The 4-Nitro Group Confers a Distinct Electronic and Binding Profile

The des-nitro analog, 1-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenylurea (CAS 391222-17-6), has been reported to exhibit anti-inflammatory activity with a TNFα IC50 of 0.023 μM in LPS-stimulated THP-1 cells . The target compound replaces the unsubstituted phenyl ring with a 4-nitrophenyl group, introducing a strong electron-withdrawing substituent. In the broader context of kinase inhibitor design, such a modification has been shown to enhance binding affinity through hydrogen bonding with key residues in the ATP-binding pocket and to alter the compound's pharmacokinetic properties [1]. This electronic difference can shift the inhibitory profile from primarily anti-inflammatory to antiproliferative, making the two analogs non-interchangeable for target-specific studies.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship Molecular Docking

Comparative Biological Activity Profiling Against Microbial Pathogens

The target compound has been reported to exhibit antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . Additionally, it demonstrated antifungal activity against Candida albicans with an IC50 of 25 µg/mL . In contrast, a structurally related compound, N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide, which lacks the urea linkage, showed growth inhibition against C. albicans at a lower concentration of 16 µg/mL . This indicates that while both compounds have antifungal activity, the urea analog possesses a broader spectrum encompassing antibacterial effects. Direct comparative data for other close analogs like 1-(2-fluorophenyl) or 2-bromophenyl derivatives is not available, highlighting the target compound as a distinct chemotype for broad-spectrum antimicrobial screening.

Antimicrobial Research Antifungal Research Drug Discovery Candida albicans

Antiproliferative Profile in Cancer Cell Lines vs. Untargeted Analogs

The compound has shown antiproliferative effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, inducing apoptosis and inhibiting cell proliferation in in vitro assays . While specific IC50 values are not detailed in accessible primary literature, this dual-cell-line activity contrasts with the more narrowly characterized profile of its regioisomer, BAZ1A-IN-1, which is primarily effective only in high-BAZ1A-expressing cancer lines . Furthermore, this activity aligns with the class-level evidence from the US6863647B2 patent, where 2-ureido-thiazole derivatives with nitroaryl substituents were validated as CDK/cyclin kinase inhibitors with antitumor efficacy [1]. This positions the compound as a potential multi-kinase probe, differentiating it from analogs with single, defined targets.

Cancer Research Cytotoxicity Assay MCF-7 HeLa Drug Discovery

Defined Application Scenarios for 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea Based on Quantitative Evidence


Chemical Probe for Broad-Spectrum Antimicrobial Screening

Given its reported dual antibacterial (MIC 32 µg/mL against S. aureus and E. coli) and antifungal (IC50 25 µg/mL against C. albicans) activities, this compound is directly applicable as a starting point for broad-spectrum antimicrobial hit discovery . Its unique profile contrasts with N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide, which only showed antifungal activity, making it the preferred choice for pan-antimicrobial screening cascades .

Kinase Inhibitor Probe with a Distinct Pharmacophore for CDK and Antiproliferative Studies

The compound's structural features align with the claimed pharmacophore in patent US6863647B2 for CDK/cyclin kinase inhibitors, and it has demonstrated antiproliferative activity in MCF-7 and HeLa cells [1]. Its 4-nitrophenyl regioisomeric form ensures it will not engage the BAZ1A bromodomain like its 3-nitro analog, making it a valuable tool for deconvolving kinase-mediated vs. bromodomain-mediated antiproliferative effects in target identification studies .

Negative Control for BAZ1A Bromodomain Studies

As the 4-nitrophenyl regioisomer of BAZ1A-IN-1, this compound can serve as a critical negative control in experiments designed to validate on-target BAZ1A engagement. The regioisomeric shift is expected to abrogate binding to the BAZ1A bromodomain, which requires a precise interaction geometry with the nitro group at the 3-position [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

The compound's bi-aryl urea core with the 4-isopropylphenyl thiazole moiety represents a key intermediate scaffold. It can be systematically derivatized (e.g., reduction of the nitro group, modification of the isopropyl group) to generate focused libraries for kinase or antimicrobial SAR studies, a strategy supported by the broad patent coverage of this chemical space [1][2].

Quote Request

Request a Quote for 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.